molecular formula C9H7F3O3 B6335236 Methyl 4-(trifluoromethyl)phenylcarbonate CAS No. 190664-47-2

Methyl 4-(trifluoromethyl)phenylcarbonate

Cat. No.: B6335236
CAS No.: 190664-47-2
M. Wt: 220.14 g/mol
InChI Key: SXHKLTHROIWBPW-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)phenylcarbonate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)phenylcarbonate typically involves the reaction of 4-(trifluoromethyl)phenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4-(trifluoromethyl)phenol+methyl chloroformateMethyl 4-(trifluoromethyl)phenylcarbonate+HCl\text{4-(trifluoromethyl)phenol} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-(trifluoromethyl)phenol+methyl chloroformate→Methyl 4-(trifluoromethyl)phenylcarbonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)phenylcarbonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbonate ester group can be targeted by nucleophiles, leading to the formation of different substituted products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield 4-(trifluoromethyl)phenol and methanol.

    Oxidation and Reduction: The trifluoromethyl group is generally resistant to oxidation and reduction under mild conditions, but the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

    Electrophilic aromatic substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenyl ring.

Major Products

    Nucleophilic substitution: Substituted phenyl carbonates.

    Hydrolysis: 4-(trifluoromethyl)phenol and methanol.

    Electrophilic aromatic substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Methyl 4-(trifluoromethyl)phenylcarbonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to the unique properties imparted by the trifluoromethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which Methyl 4-(trifluoromethyl)phenylcarbonate exerts its effects is largely dependent on the specific application. In biochemical contexts, the trifluoromethyl group can enhance the binding affinity of the compound to target proteins or enzymes, thereby modulating their activity. The carbonate ester group can also undergo hydrolysis, releasing active intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylboronic acid
  • 4-(trifluoromethyl)benzoic acid
  • Methyl 4-(trifluoromethyl)benzoate

Uniqueness

Methyl 4-(trifluoromethyl)phenylcarbonate is unique due to the combination of the trifluoromethyl group and the carbonate ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl [4-(trifluoromethyl)phenyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)15-7-4-2-6(3-5-7)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHKLTHROIWBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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